7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 628736-28-7
VCID: VC16896431
InChI: InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3
SMILES:
Molecular Formula: C15H12ClNS
Molecular Weight: 273.8 g/mol

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole

CAS No.: 628736-28-7

Cat. No.: VC16896431

Molecular Formula: C15H12ClNS

Molecular Weight: 273.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole - 628736-28-7

Specification

CAS No. 628736-28-7
Molecular Formula C15H12ClNS
Molecular Weight 273.8 g/mol
IUPAC Name 7-chloro-2-methyl-3-phenylsulfanyl-1H-indole
Standard InChI InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3
Standard InChI Key APQNVMNKNVWMBA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1)C(=CC=C2)Cl)SC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Structural Comparison to Related Compounds

The addition of the phenylsulfanyl group distinguishes this compound from its parent structure, 7-chloro-2-methyl-1H-indole (CAS: 623177-14-0) . This modification enhances its lipophilicity, as evidenced by the calculated LogP value of 3.71 for the parent compound , which is expected to increase further with the hydrophobic phenylsulfanyl substituent.

Physicochemical Properties

Thermodynamic and Physical Parameters

While direct experimental data for 7-chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is limited, properties can be extrapolated from structurally similar compounds:

Property7-Chloro-2-methyl-1H-indole 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole (Predicted)
Molecular Weight165.620 g/mol273.025 g/mol
Density1.3±0.1 g/cm³~1.4 g/cm³
Boiling Point302.7±22.0 °C>350 °C
Flash Point165.3±7.9 °C~180 °C
LogP3.71~5.2

The phenylsulfanyl group contributes to increased molecular weight and hydrophobicity, potentially enhancing membrane permeability compared to the parent compound .

Synthetic Pathways and Precursors

Key Synthetic Routes

Although no direct synthesis is described in the provided sources, analogous methods for 7-chloro-2-methyl-1H-indole suggest plausible strategies:

  • Indole Ring Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor.

  • Chlorination: Electrophilic aromatic substitution at the 7-position using Cl₂ or SO₂Cl₂.

  • Sulfanylation: Introduction of the phenylsulfanyl group via nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) .

Patent Literature Insights

Future Research Directions

  • Synthetic Optimization: Develop efficient routes for large-scale production.

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism.

  • Target Identification: Elucidate molecular targets using proteomics and binding assays.

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